molecular formula C6H15NSi B3097251 4,4-Dimethyl-1,4-azasilinane CAS No. 130596-59-7

4,4-Dimethyl-1,4-azasilinane

Cat. No.: B3097251
CAS No.: 130596-59-7
M. Wt: 129.28 g/mol
InChI Key: XLWLHLUICDJBDB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Sila-Heterocyclic Chemistry

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane and tetraethylsilane. wikipedia.orgsbfchem.comnumberanalytics.com This marked the dawn of a new field of chemical inquiry. sbfchem.com Over the subsequent decades, from 1904 to 1937, researchers synthesized numerous simple organosilicon compounds and discovered cyclic and linear polysiloxanes. sbfchem.com A pivotal moment came in 1943 with the establishment of the first organosilicon factory by Dow Corning in the United States, signaling the industrial importance of these materials. sbfchem.com

The popularization of organosilicon chemistry in modern synthetic applications saw a significant surge around 1968, a year that introduced key innovations like silyl (B83357) enol ether chemistry. beilstein-journals.org This period triggered a massive growth in interest that continues today. beilstein-journals.org The development of methods to create silicon-containing heterocycles (sila-heterocycles) represented a crucial advancement. While many early procedures focused on rings with kinetically stable silicon-heteroatom bonds, the synthesis of sila-heterocycles with carbon-flanked silicon atoms became more relevant for creating functional building blocks. nih.gov The synthesis of silaheterocycles through methods like the intramolecular silene Diels–Alder reaction further expanded the toolkit for chemists. rsc.orgncl.ac.uk

Significance of Nitrogen and Silicon Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are of immense importance, forming the core structures of a wide range of natural products, pharmaceuticals, agrochemicals, and functional materials. rhhz.net Their structural diversity and ability to interact with biological targets make them privileged scaffolds in drug discovery. rsc.org

The incorporation of silicon into these heterocyclic frameworks, creating sila-heterocycles, offers a strategy to modulate the physicochemical and biological properties of molecules. rsc.orgacs.orgnih.gov This "silicon-switch" approach, where a carbon atom is replaced by a silicon atom, can lead to improved pharmacokinetic properties and novel biological activities. google.com Silicon's unique characteristics, such as its larger covalent radius and lower electronegativity compared to carbon, can influence bond lengths and angles, leading to analogues with distinct biological and physicochemical profiles. frontiersin.orgrsc.org The development of general synthetic methods for producing diverse silicon-containing building blocks has been crucial for their routine use in medicinal chemistry. nih.gov Consequently, there is considerable interest in the synthesis and application of silicon-containing heterocycles in fields ranging from materials science to pharmaceuticals. frontiersin.orgnumberanalytics.comrsc.org

Overview of 1,4-Azasilinane Scaffold Architectures

The 1,4-azasilinane ring is a six-membered heterocycle containing a nitrogen atom at position 1 and a silicon atom at position 4. The study of such sila(hetero)cyclohexanes reveals significant differences in structure and conformational preferences compared to their all-carbon (cyclohexane) or other hetero-analogues (piperidine, oxane). nih.gov

The conformational analysis of these rings is dictated by factors like ring-puckering and the orientation of substituents (axial vs. equatorial). In silacyclohexanes, the ring tends to be more flattened in the region of the silicon atom and more puckered at the opposite carbon (C4). researchgate.net The presence of the heteroatoms (N and Si) in the 1,4-azasilinane scaffold introduces further complexity. The longer Si-C bonds compared to C-C bonds and a less folded structure around the silicon atom can result in lower energy barriers for ring inversion compared to their carbon counterparts. researchgate.net For example, studies on related azasilinane systems have shown a preference for specific chair conformations, with the substituent orientation (e.g., equatorial vs. axial) being influenced by steric and electronic effects within the ring. nih.govresearchgate.net

Specific Research Focus on 4,4-Dimethyl-1,4-azasilinane within Heterocyclic Chemistry

Within the broader class of azasilinanes, This compound has emerged as a valuable building block in synthetic and medicinal chemistry. It is often used in its hydrochloride salt form for improved stability and handling. lookchem.comnewdrugapprovals.org

This compound serves as a key secondary amine for the construction of more complex molecules. For instance, it has been used in the synthesis of sila-analogues of the antibiotic linezolid. google.com In this context, the this compound moiety is introduced to potentially improve the pharmacokinetic profile of the drug. google.com The synthesis involves reacting this compound hydrochloride with other chemical intermediates. google.comnewdrugapprovals.org

Furthermore, This compound is utilized in the Mannich reaction, a three-component condensation, to synthesize novel pyrrole (B145914) derivatives with silicon incorporation. google.com In these syntheses, the azasilinane is reacted with formaldehyde (B43269) and a substituted pyrrole to generate new chemical entities. google.com It has also been used as a nucleophile in coupling reactions to create amides, for example, in the development of novel organosilicon mosquito repellents. acs.org Research has shown that acyl derivatives of this compound exhibit significant repellent activity. acs.org

The synthesis of the hydrochloride salt of this compound can be achieved by treating the free base with hydrochloric acid in ethanol (B145695). newdrugapprovals.org Spectroscopic data, including ¹H and ¹³C NMR, have been reported for various derivatives of this compound, confirming their chemical structures. google.comacs.org

Data Tables

Table 1: Compound Names Mentioned in the Article

Compound NameRing System
This compound1,4-Azasilinane
This compound hydrochloride1,4-Azasilinane
TetraethylsilaneAcyclic Organosilane
LinezolidOxazolidinone
PyrrolePyrrole

Table 2: Physicochemical and Identification Data for this compound and its Hydrochloride Salt

PropertyThis compoundThis compound hydrochloride
CAS Number 130596-59-7130596-62-2
Molecular Formula C₆H₁₅NSiC₆H₁₆ClNSi
Molecular Weight 129.28 g/mol 165.74 g/mol
Appearance -White powder lookchem.com
SMILES Code C[Si]1(C)CCNCC1C[Si]1(C)CCNCC1.[H]Cl
Primary Use Synthetic building block google.comacs.orgIntermediate in API synthesis lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethyl-1,4-azasilinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NSi/c1-8(2)5-3-7-4-6-8/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWLHLUICDJBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CCNCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,4 Dimethyl 1,4 Azasilinane and Its Precursors

Strategies for the Preparation of Key Silicon-Containing Building Blocks

The formation of the 1,4-azasilinane ring system relies on precursors that contain a dimethylsilyl group flanked by reactive functionalities. Two of the most important building blocks are bis(halomethyl)dimethylsilane and dimethyl divinylsilane.

Bis(bromomethyl)dimethylsilane is a crucial electrophilic precursor for constructing the 1,4-azasilinane ring via nucleophilic substitution. A common and effective method for its synthesis involves the bromination of the corresponding diol, bis(hydroxymethyl)dimethylsilane. This transformation can be achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

The reaction with PBr₃ is typically performed in a suitable solvent like diethyl ether at reduced temperatures to control the exothermic nature of the reaction. rsc.org This method is analogous to the synthesis of other bromo-functionalized organic compounds from their alcohol precursors. acs.org

Table 1: Representative Conditions for Bromination of Diols

Starting MaterialReagentSolventConditionsReference
(2-((tert-butyldimethylsilyl)oxy)phenyl)methanolPBr₃Diethyl Ether0 °C, 2 hours rsc.org
3,3'-bis(hydroxymethyl)-2,2'-dimethoxy-1,1'-binaphthylPBr₃PyridineNot specified acs.org

Dimethyl divinylsilane serves as a key substrate for cycloaddition and hydroamination reactions. The most direct and widely used industrial method for its preparation is the reaction of dimethyldichlorosilane with a vinyl Grignard reagent, such as vinylmagnesium bromide. This reaction is typically carried out in an ether solvent like tetrahydrofuran (B95107) (THF). The vinyl nucleophile displaces both chloride ions on the silicon center to form the divinyl product. The synthesis of the dimethyldichlorosilane precursor itself is a cornerstone of the silicones industry. google.com

The resulting dimethyl divinylsilane is a versatile building block, utilized in various metal-catalyzed transformations, including those that form heterocyclic systems. researchgate.netrsc.org

Synthesis of Bis(bromomethyl)dimethylsilane

Cyclization Reactions for the Formation of the 1,4-Azasilinane Ring

With the key silicon-containing building blocks in hand, several strategies can be employed to construct the final heterocyclic ring. These methods include classical nucleophilic substitution, modern transition-metal catalysis, and reductive amination-type pathways.

A foundational strategy for forming the 4,4-Dimethyl-1,4-azasilinane ring is the direct dialkylation of a primary amine with bis(bromomethyl)dimethylsilane. researchgate.net In this approach, a primary amine (R-NH₂) acts as a dinucleophile, undergoing a sequential or one-pot double N-alkylation. The reaction involves the nucleophilic attack of the amine's lone pair on one of the electrophilic bromomethyl carbons, displacing a bromide ion. This is followed by an intramolecular cyclization, where the nitrogen attacks the second bromomethyl group to close the six-membered ring, forming the heterocyclic product and eliminating a second equivalent of bromide. A base is typically required to neutralize the hydrogen bromide generated during the reaction.

This method is conceptually straightforward but can sometimes be limited by lower yields compared to more modern catalytic approaches. researchgate.net

Palladium-catalyzed reactions are a powerful tool for the construction of carbo- and heterocyclic systems. rsc.org While specific literature detailing a palladium-catalyzed cyclization to form this compound is not prominent, related processes suggest its viability. Palladium-catalyzed hydroamination of 1,3-dienes, for instance, provides a direct route to chiral allylamines. dicp.ac.cn Such reactions involve the activation of both the unsaturated substrate and the amine by the palladium catalyst.

The synthesis of related silicon-containing heterocycles, such as 4-sila-4H-benzo[d] rsc.orgCurrent time information in Bangalore, IN.oxazines, has been successfully achieved through intramolecular palladium-catalyzed Hiyama coupling. rsc.org This demonstrates the utility of palladium in facilitating intramolecular C-Si bond-forming reactions to create heterocyclic rings. Although less documented for the specific 1,4-azasilinane target, palladium catalysis remains a potential pathway, likely involving the cyclization of a pre-functionalized substrate like an amino-vinylsilane.

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced. sigmaaldrich.commasterorganicchemistry.com While a direct reductive amination to form the azasilinane ring from a silicon-containing dicarbonyl is not widely reported, a powerful and analogous catalytic method has been developed.

Recent research has demonstrated that yttrium-catalyzed sequential hydroamination/endocyclization of dimethyl divinylsilane with primary amines provides an efficient and direct route to a range of N-substituted 1,4-azasilinanes. researchgate.netunivie.ac.at This process, while not starting from a carbonyl, achieves the same net transformation as a reductive cyclization. The reaction proceeds via an initial intermolecular anti-Markovnikov hydroamination of one vinyl group, followed by a subsequent intramolecular hydroamination (endocyclization) of the second vinyl group to close the ring.

This catalytic method is notable for its high efficiency and good yields, representing a modern and powerful alternative to classical multi-step procedures. researchgate.net

Table 2: Yttrium-Catalyzed Synthesis of N-Substituted 1,4-Azasilinanes

Amine SubstrateCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Benzylamine (B48309)51501881 researchgate.net
n-Octylamine51501878 researchgate.net
4-Methoxybenzylamine51501882 researchgate.net
Cyclohexylamine51501872 researchgate.net

The resulting N-benzyl-4,4-dimethyl-1,4-azasilinane can be deprotected to yield the parent compound, this compound, as its hydrochloride salt. researchgate.net

Palladium-Catalyzed Cyclization Processes

Preparation of this compound Hydrochloride Salt

The synthesis of this compound hydrochloride is a multi-step process that begins with the preparation of a protected precursor, 1-benzyl-4,4-dimethyl-1,4-azasilinane (B8378843). This intermediate is then debenzylated and converted to the hydrochloride salt.

The initial step involves the reaction of bis(bromomethyl)dimethylsilane with benzylamine. In a typical procedure, benzylamine and triethylamine (B128534) are added to a solution of bis(bromomethyl)dimethylsilane in chloroform, and the mixture is refluxed for 16 hours. Following an aqueous workup and purification by column chromatography, 1-benzyl-4,4-dimethyl-1,4-azasilinane is obtained as a light yellow liquid. google.comnewdrugapprovals.org

Alternatively, the reaction can be carried out using potassium carbonate as the base in dichloromethane, which is also refluxed for 16 hours to yield the same product. google.com

The subsequent conversion to the hydrochloride salt involves dissolving the 1-benzyl-4,4-dimethyl-1,4-azasilinane in ethanol (B145695), followed by the addition of 6N hydrochloric acid. google.comnewdrugapprovals.org The solvent is then removed under reduced pressure. The resulting residue is co-evaporated with ethanol and recrystallized from a mixture of ethanol and diethyl ether. google.comnewdrugapprovals.org

The final step is the debenzylation of the benzyl-protected intermediate. This is achieved by hydrogenation over a palladium on carbon (Pd/C) catalyst. The hydrochloride salt from the previous step is dissolved in ethanol and added to a slurry of Pd/C in ethanol. The reaction mixture is stirred under a hydrogen atmosphere at 25°C for 20 hours. google.comnewdrugapprovals.org After filtration through celite and removal of the solvent, the crude product is triturated with diethyl ether to yield this compound hydrochloride as a white solid. google.comnewdrugapprovals.org

Table 1: Synthesis of 1-benzyl-4,4-dimethyl-1,4-azasilinane

ReactantsBaseSolventReaction TimeYieldReference
bis(bromomethyl)dimethylsilane, benzylamineTriethylamineChloroform16 h (reflux)54% google.comnewdrugapprovals.org
bis(2-bromoethyl)dimethylsilane, benzylaminePotassium CarbonateDichloromethane16 h (reflux)59% google.com

Table 2: Conversion to this compound Hydrochloride

Starting MaterialReagentsSolventKey StepsYieldReference
1-benzyl-4,4-dimethyl-1,4-azasilinane6N HClEthanolSalt formation, recrystallization- google.comnewdrugapprovals.org
1-benzyl-4,4-dimethyl-1,4-azasilinane hydrochlorideH₂, Pd/CEthanolHydrogenation (20 h, 25°C)70% newdrugapprovals.org

Controllable Si–C Bond Formation in 1,4-Azasilinane Synthesis

The formation of the silicon-carbon (Si-C) bond is a critical step in the synthesis of the 1,4-azasilinane ring system. Various methods have been developed to achieve this transformation in a controlled manner.

One strategy involves the ring-closing metathesis (RCM) of a precursor containing both silicon and nitrogen atoms with terminal olefinic groups. For instance, a precursor like Me₄C₅HSi(Me)(CH₂CH=CH₂)NH(C(R)(R')CH=CH₂) can undergo RCM when treated with a Schrock's molybdenum catalyst to form a six-membered ring containing the -Si(Me₄C₅H)(Me)CH₂CH=CHC(R)(R')NH- framework. mdpi.com This method allows for the construction of the google.comCurrent time information in Bangalore, IN.azasilinane ring system. mdpi.com

Another approach to forming Si-C bonds is through the reaction of organosilicon compounds with electrophiles. The polarity of the Si-C bond, particularly in alkynylsilanes, allows the carbon atom adjacent to the silicon to act as a nucleophile. athensjournals.gr This reactivity can be harnessed to form new C-C bonds, which is a related concept applicable to the formation of Si-C bonds in different contexts.

More direct methods for Si-C bond formation include transition-metal-catalyzed cross-coupling reactions. While not specific to 1,4-azasilinane synthesis in the provided context, nickel-catalyzed cross-coupling of unactivated alkyl bromides with silicon nucleophiles represents a general method for creating Si-C bonds under mild conditions. organic-chemistry.org This approach has been shown to be effective for a variety of functional groups. organic-chemistry.org Similarly, copper-catalyzed C(sp³)–Si bond formation provides another avenue for creating these linkages. beilstein-journals.org

Furthermore, biocatalysis offers an emerging and environmentally friendly approach. Evolved enzymes, such as cytochrome c, have been shown to catalyze the formation of organosilicon compounds through carbene insertion into silicon-hydrogen bonds under physiological conditions. nih.gov This method exhibits high chemo- and enantioselectivity. nih.gov

While the direct application of all these methods to the synthesis of this compound is not detailed in the provided search results, they represent the broader toolbox available to chemists for the controlled formation of Si-C bonds, a key structural feature of this heterocyclic compound. The synthesis of the precursor bis(bromomethyl)dimethylsilane itself relies on the anti-Markovnikov addition of hydrogen bromide to dimethyldivinylsilane, initiated by dibenzoylperoxide, which forms the crucial Si-C bonds of the eventual heterocyclic ring. google.com

Table 3: Methods for Si-C Bond Formation

MethodCatalyst/ReagentKey FeaturesReference
Ring-Closing Metathesis (RCM)Schrock's Mo-catalystForms cyclic structures from diene precursors. mdpi.com mdpi.com
Nickel-Catalyzed Cross-CouplingNiBr₂·diglymeCouples unactivated alkyl bromides with silicon nucleophiles under mild conditions. organic-chemistry.org organic-chemistry.org
Copper-Catalyzed Cross-CouplingCopper catalystsForms C(sp³)–Si bonds. beilstein-journals.org beilstein-journals.org
BiocatalysisEvolved cytochrome cCatalyzes carbene insertion into Si-H bonds; high chemo- and enantioselectivity. nih.gov nih.gov
Radical AdditionDibenzoylperoxide/HBrAnti-Markovnikov addition to vinylsilanes to form haloalkylsilanes. google.com google.com

Derivatization and Functionalization Strategies of 4,4 Dimethyl 1,4 Azasilinane

N-Substitution Chemistry of the Azasilinane Moiety

The secondary amine within the 4,4-dimethyl-1,4-azasilinane ring is a prime site for chemical modification. Various reactions can be employed to introduce a wide range of substituents at this position, thereby tuning the molecule's physical, chemical, and biological properties.

Acylation Reactions with Various Acid Chlorides/Carboxylic Acids

N-acylation is a fundamental method for derivatizing this compound. This reaction typically involves the treatment of the azasilinane with an acyl chloride or a carboxylic acid under appropriate conditions to form an amide linkage.

For instance, the reaction of this compound with various acid chlorides in the presence of a base like triethylamine (B128534) can proceed to yield the corresponding N-acylated products. The choice of solvent and temperature can influence the reaction's efficiency. Similarly, carboxylic acids can be coupled with the azasilinane using standard peptide coupling reagents. These acylation reactions are foundational for introducing a diverse array of functional groups onto the azasilinane core.

A notable application of acylation is in the synthesis of pyrrole (B145914) compounds with silicon incorporation. For example, (1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)(4,4-dimethyl-1,4-azasilinan-1-yl)methanone has been synthesized, demonstrating the successful linkage of a complex pyrrole moiety to the azasilinane nitrogen via an amide bond. google.com

Acylating AgentBase/Coupling AgentProductReference
1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carbonyl chlorideTriethylamine(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)(4,4-dimethyl-1,4-azasilinan-1-yl)methanone google.com
Various Carboxylic AcidsPeptide Coupling ReagentsN-Acyl-4,4-dimethyl-1,4-azasilinanes

Reductive Amination for Nitrogen Functionalization

Reductive amination is a powerful, one-pot reaction for forming carbon-nitrogen bonds, and it has been successfully applied to the functionalization of this compound. nih.gov This method involves the reaction of the azasilinane with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. The reaction proceeds through the in situ formation of an iminium ion, which is then reduced to the corresponding amine.

This strategy has been employed in the synthesis of potential antitubercular agents. nih.gov For example, this compound hydrochloride can be reacted with various aldehydes in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield N-substituted derivatives. nih.gov This approach is advantageous as it often proceeds under mild conditions and tolerates a wide range of functional groups on the carbonyl component. The resulting N-alkylated azasilinanes have shown significant biological activity in certain contexts. nih.gov

Carbonyl CompoundReducing AgentProductReference
Various AldehydesSodium TriacetoxyborohydrideN-Alkyl-4,4-dimethyl-1,4-azasilinanes nih.gov
Various KetonesSodium CyanoborohydrideN-Alkyl-4,4-dimethyl-1,4-azasilinanes

Benzylation and Related Alkylation Reactions

Direct N-alkylation, including benzylation, is another key strategy for modifying the this compound scaffold. juniperpublishers.com This typically involves reacting the azasilinane with an alkyl halide, such as benzyl (B1604629) chloride, in the presence of a base to neutralize the hydrogen halide formed during the reaction. juniperpublishers.com

The reactivity of the N-H bond in this compound allows for the introduction of various alkyl groups. For example, the Mannich reaction, a type of aminoalkylation, has been used to introduce a methylene (B1212753) bridge between a pyrrole ring and the azasilinane nitrogen. google.com Specifically, the reaction of a diaryl substituted pyrrole with formaldehyde (B43269) and this compound hydrochloride yields the corresponding N-methyl-pyrrole derivative. google.com

Alkylating AgentBaseProductReference
Benzyl ChloridePotassium CarbonateN-Benzyl-4,4-dimethyl-1,4-azasilinane juniperpublishers.com
Formaldehyde/Diaryl Pyrrole (Mannich Reaction)Not specified1-((diaryl-1H-pyrrol-3-yl)methyl)-4,4-dimethyl-1,4-azasilinane google.com

Integration of this compound into Complex Molecular Scaffolds

The derivatization of this compound is often a stepping stone to its incorporation into larger, more complex molecular frameworks. This integration can impart unique properties to the final molecule, leveraging the structural and electronic contributions of the azasilinane moiety.

Oxazolidinone Derivatives Incorporating Azasilinane

The this compound ring has been successfully incorporated into oxazolidinone derivatives, a class of compounds known for their antibacterial activity. google.comnih.gov The synthesis often involves the reaction of a suitably functionalized phenyl-oxazolidinone precursor with this compound.

For example, (R)-3-(4-(4,4-dimethyl-1,4-azasilinan-1-yl)-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is a key intermediate that can be synthesized and further modified. google.com The synthesis can involve the reaction of this compound hydrochloride with a fluoronitrobenzene derivative, followed by reduction of the nitro group and subsequent cyclization to form the oxazolidinone ring. google.com These complex structures highlight the utility of the azasilinane as a building block in medicinal chemistry.

Oxazolidinone PrecursorReaction ConditionsFinal ProductReference
1-(2-fluoro-4-nitrophenyl)-4,4-dimethyl-1,4-azasilinaneReduction, Cyclization(R)-3-(4-(4,4-dimethyl-1,4-azasilinan-1-yl)-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one google.com

Pyrrole Compounds with Silicon Incorporation

The this compound moiety has been integrated into various pyrrole-based structures, leading to novel silicon-containing heterocyclic compounds. google.com These compounds are of interest for their potential biological activities, including as antitubercular agents. google.com

The synthesis of these compounds can be achieved through different routes. One approach involves the acylation of the azasilinane with a pyrrole-based acid chloride, as mentioned earlier. google.com Another method is the Mannich reaction, which connects the pyrrole ring to the azasilinane nitrogen via a methylene linker. google.com A variety of substituted pyrroles have been successfully coupled with this compound, demonstrating the versatility of this approach for creating a library of novel compounds for biological screening. google.com

Pyrrole PrecursorCoupling MethodProduct ExampleReference
1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carbonyl chlorideAcylation(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)(4,4-dimethyl-1,4-azasilinan-1-yl)methanone google.com
1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrole, FormaldehydeMannich Reaction1-((1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4,4-dimethyl-1,4-azasilinane google.com

1,2,4-Triazole (B32235) Derivatives and Azasilinane Integration

The 1,2,4-triazole moiety is a crucial pharmacophore in medicinal chemistry, known for its presence in a wide array of therapeutic agents. nih.govzsmu.edu.ua The integration of this heterocyclic system with the this compound scaffold represents a strategy to create novel chemical entities with potentially unique properties. The secondary amine within the azasilinane ring serves as a prime site for derivatization, allowing for the attachment of the triazole nucleus through various synthetic methodologies.

Common strategies for the synthesis of N-substituted 1,2,4-triazole derivatives, which could be adapted for integration with the azasilinane ring, include N-alkylation and N-arylation reactions. nih.gov For instance, the reaction of (1H)-1,2,4-triazole's sodium salt with an appropriate alkyl halide is a standard method for N-alkylation. dtic.mil In the context of azasilinane integration, a precursor such as N-(haloalkyl)-4,4-dimethyl-1,4-azasilinane could be reacted with 1,2,4-triazole under basic conditions to form the desired linkage.

Another well-established approach is the Einhorn-Brunner reaction, which involves the condensation of hydrazines with diacylamines. scispace.com Furthermore, the Pellizzari reaction, which synthesizes 1,2,4-triazole derivatives from a mixture of an amide and an acyl hydrazide, provides another potential route. scispace.com These methods highlight the versatility of triazole synthesis, offering multiple pathways to connect the azasilinane core to a triazole ring, thereby generating complex hybrid molecules. The functional group tolerance and regioselectivity of these reactions are key considerations for successful synthesis. nih.govmdpi.com

Table 1: General Synthetic Routes for N-Functionalization of 1,2,4-Triazoles

Reaction Name Reactants Conditions Potential for Azasilinane Integration
N-Alkylation 1,2,4-Triazole, Alkyl Halide Base (e.g., NaH, NaOMe) High: Reaction of a halo-functionalized azasilinane with the triazole anion.
N-Arylation 1,2,4-Triazole, Aryl Halide Copper Catalyst (e.g., CuO), Base Moderate: Requires an aryl halide-functionalized azasilinane; conditions can be harsh.
Einhorn-Brunner Reaction Hydrazine, Diacylamines Weak Acid Indirect: Could be used to construct a functionalized triazole which is then linked to the azasilinane.
Pellizzari Reaction Amide, Acyl Hydrazide Heating Indirect: Similar to Einhorn-Brunner, for pre-fabrication of the triazole moiety.

Chemical Modifications Affecting the Azasilinane Ring System (e.g., Oxidation, Ring Expansion/Contraction)

Chemical modifications of the this compound ring itself can lead to novel structures with altered properties. These transformations include oxidation of the ring atoms and rearrangements that change the ring size.

Oxidation:

The atoms within the azasilinane ring, particularly the nitrogen and the carbon atoms adjacent to it, can be targeted for oxidation. A notable example is the oxidative sulfamidation of a precursor, dimethyl(divinyl)silane, which yields substituted 1,4-azasilinane heterocycles. doi.org In a reaction with arenesulfonamides using an oxidative system of tert-BuOCl and NaI, the process leads to the formation of 3,5-diiodo-4,4-dimethyl-1-(arylsulfonyl)-1,4-azasilinanes. doi.org This reaction demonstrates a simultaneous N-functionalization and dichlorination of the vinyl groups, which subsequently cyclize to form the six-membered azasilinane ring, now bearing iodine atoms at the C3 and C5 positions. doi.org The resulting products are meso-diastereomers with the iodine atoms in equatorial positions. doi.org

Table 2: Products from Oxidative Sulfonamidation of Dimethyl(divinyl)silane

Arenesulfonamide (ArSO₂NH₂) Product Yield
Benzenesulfonamide 3,5-diiodo-4,4-dimethyl-1-(phenylsulfonyl)-1,4-azasilinane Not specified
p-Toluenesulfonamide 3,5-diiodo-4,4-dimethyl-1-(p-tolylsulfonyl)-1,4-azasilinane Not specified
p-Nitrobenzenesulfonamide 3,5-diiodo-4,4-dimethyl-1-(p-nitrophenylsulfonyl)-1,4-azasilinane Not specified
p-Methoxybenzenesulfonamide 3,5-diiodo-4,4-dimethyl-1-(p-methoxyphenylsulfonyl)-1,4-azasilinane Not specified

Data sourced from a study on the oxidative sulfamidation of vinyl silanes. doi.org

Ring Expansion/Contraction:

Ring expansion and contraction reactions are powerful tools in organic synthesis for creating larger or smaller ring systems, which are often difficult to access directly. wikipedia.org

Ring Expansion: These reactions can incorporate a carbon or a heteroatom into the ring. wikipedia.org A common strategy involves a pinacol-type rearrangement, such as the Tiffeneau–Demjanov rearrangement, where an exocyclic leaving group on an adjacent carbon initiates the migration of an endocyclic bond. wikipedia.org For the this compound system, a suitably functionalized derivative could potentially undergo expansion to a seven-membered 1,4-azasilepane ring system. The Dowd-Beckwith ring expansion is another method capable of adding multiple carbons to a ring. wikipedia.org

Ring Contraction: These reactions are useful for synthesizing strained, smaller rings from more accessible larger ones. wikipedia.org Mechanisms can be cationic, anionic, or involve carbenoid intermediates. wikipedia.org The Favorskii rearrangement, which converts an α-halo cycloalkanone to a rearranged carboxylic acid derivative via a cyclopropanone (B1606653) intermediate, is a classic example of an anionic ring contraction. harvard.edu A cationic rearrangement, often a type of pinacol (B44631) rearrangement, can also lead to ring contraction. wikipedia.org For the azasilinane ring, introducing a leaving group and a carbocation-stabilizing group could potentially trigger a rearrangement to a five-membered azasiletidine derivative. The Wolff rearrangement of an α-diazoketone is another well-known method for achieving a one-carbon ring contraction. harvard.edu

While specific examples of ring expansion and contraction on the this compound core are not extensively documented in the reviewed literature, these established rearrangement reactions represent viable theoretical pathways for its structural modification.

Structural and Spectroscopic Elucidation of 4,4 Dimethyl 1,4 Azasilinane and Its Derivatives

Conformational Analysis of the 1,4-Azasilinane Ring

The six-membered ring of 1,4-azasilinane, akin to its carbocyclic analog piperidine, is not planar and exists in various nonplanar conformations, primarily the chair, boat, and twist forms. researchgate.net The study of its conformational behavior is essential for understanding its reactivity and interactions.

The 1,4-azasilinane ring undergoes a conformational change known as ring inversion, where it flips between two chair conformations. scribd.com This process involves passing through higher-energy transition states. researchgate.net The energy required to overcome this process is known as the energy barrier to ring inversion.

A defining characteristic of silicon-containing heterocyclic rings is that their ring inversion barriers are typically much lower than those of their carbon-based counterparts. researchgate.netmdpi.com For instance, the barrier to ring inversion for 1,1-dimethylsilacyclohexane (B1581925) is significantly lower (ΔG≠ = 6.0 kcal/mol) than that of 1,1,4,4-tetramethylcyclohexane (ΔG≠ = 11.1 kcal/mol). researchgate.net This trend extends to azasilinanes. The barrier to ring inversion in 4-alkyl-2,2,6,6-tetramethyl-1,4,2,6-oxaazadisilinanes is approximately 8.1 ± 0.4 kcal/mol, which is considerably less than the 11.1 kcal/mol barrier in N-methylmorpholine. researchgate.netmdpi.comnih.gov The lower barriers in sila-heterocycles are attributed to the longer silicon-carbon (Si-C) and silicon-nitrogen (Si-N) bonds compared to carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which results in a more flattened and flexible ring structure. researchgate.netmdpi.comnih.gov

However, the nature of the substituent on the nitrogen atom can significantly influence these dynamics. For example, when a strongly electron-withdrawing trifluoromethylsulfonyl (triflyl) group is attached to the nitrogen of 4-silapiperidine, the experimental barrier to ring inversion increases to 12.9 ± 0.2 kcal/mol. nih.gov This increase is counterintuitive as the nitrogen atom becomes nearly planar, but it is related to the energy required for the interconversion between different rotamers of the N-triflyl group. mdpi.comnih.gov

Substituents attached to the nitrogen atom in the 1,4-azasilinane ring play a crucial role in determining both the ring's conformational equilibrium and the energy barrier to its inversion. The electronic properties of the N-substituent are particularly impactful.

Studies on related N-substituted sila-heterocycles, such as 1,4,2-oxaazasilinanes, have shown a clear trend: as the ability of the N-substituent to conjugate with the nitrogen's lone pair of electrons increases, the ring inversion barrier decreases. researchgate.netmdpi.com The observed order of decreasing energy barriers is Methyl (Me) > Benzyl (B1604629) (Bn) > Phenyl (Ph), with corresponding barriers of 8.85, 7.7, and 4.8 kcal/mol, respectively. mdpi.com This effect is due to the stabilization of the transition state for ring inversion.

Conversely, strongly electron-withdrawing substituents, like the triflyl group (SO₂CF₃), can render the nitrogen atom planar. mdpi.comnih.gov In the case of N-triflyl-4-silapiperidine, this leads to the existence of two distinct rotamers, described as 'inward' and 'outward', based on the orientation of the CF₃ group. mdpi.comnih.gov Theoretical calculations and low-temperature ¹³C-NMR spectroscopy show that the 'outward' rotamer is significantly more stable, with an energy difference of 0.6-1.1 kcal/mol, and is the predominant form in equilibrium (95-98%). nih.gov The choice of N-substituent also has profound implications for the biological activity of 4,4-dimethyl-1,4-azasilinane derivatives, as different substituents can alter the molecule's shape and its ability to bind to biological targets. nih.gov

Comparing 1,4-azasilinanes with their direct carbon analogs, piperidines, reveals significant structural and conformational differences stemming from the presence of the silicon atom. The most notable difference is the geometry of the ring itself. Silacyclohexane (B14727737) rings are generally more flattened in the region of the silicon atom compared to the more puckered structure of cyclohexane (B81311). researchgate.net This is a direct consequence of the longer Si-C bonds versus C-C bonds. researchgate.netmdpi.com

This structural difference leads to distinct conformational energetics. The energy barriers for ring inversion in silacyclohexanes and their heteroanalogs are markedly lower than in their carbon predecessors. researchgate.netmdpi.comnih.gov For example, the energy barrier for a 4-alkyl-1,4,2,6-oxaazadisilinane is about 3 kcal/mol lower than for the analogous N-methylmorpholine. researchgate.netnih.gov Furthermore, the energy difference between conformers with axial versus equatorial substituents at the silicon atom is considerably smaller than for substituents on a cyclohexane ring. mdpi.comnih.gov This means that in silinanes, the energetic preference for a substituent to be in the equatorial position is less pronounced, and in some cases, the axial position can even be favored. researchgate.netmdpi.com

In studies of potential antitubercular agents, derivatives containing a this compound moiety consistently showed significantly better activity than their 4,4-dimethylpiperidine (B184581) counterparts. nih.gov This highlights how the substitution of a carbon atom with silicon can alter the molecule's three-dimensional structure and electronic properties, leading to more favorable interactions with biological targets. nih.gov

Influence of N-Substituents on Conformational Preferences

Advanced Spectroscopic Characterization Techniques

NMR spectroscopy is a primary tool for the structural elucidation and conformational analysis of this compound and its derivatives. researchgate.net Both ¹H and ¹³C NMR are used, often at variable temperatures, to study the dynamic processes like ring inversion. researchgate.netmdpi.com

¹H NMR spectroscopy is routinely used to confirm the structure of newly synthesized this compound derivatives. google.comgoogle.comacs.org The spectrum provides key information about the electronic environment of the protons in the molecule. For the this compound core, characteristic signals are observed for the methyl groups on the silicon atom (Si-(CH₃)₂), the methylene (B1212753) groups attached to the silicon (Si-CH₂-), and the methylene groups attached to the nitrogen (N-CH₂-).

The chemical shifts of these protons are sensitive to the nature of the substituent on the ring's nitrogen atom. For example, in 1-benzyl-4,4-dimethyl-1,4-azasilinane (B8378843), the protons of the two methyl groups attached to the silicon atom appear as a sharp singlet far upfield, typically around δ -0.01 to 0.04 ppm. google.comacs.org The four protons of the methylene groups adjacent to the nitrogen (N-CH₂) and the four protons of the methylene groups adjacent to silicon (Si-CH₂) often appear as multiplets or triplets in the δ 0.7-0.8 ppm and δ 2.6-2.7 ppm regions, respectively. google.comacs.org The signals from the N-substituent, such as the aromatic protons of a benzyl group, appear in their expected downfield regions. google.comacs.org

The following table summarizes reported ¹H NMR data for several N-substituted this compound derivatives, illustrating the application of this technique in their characterization.

Compound NameSolvent¹H NMR Data (δ ppm)Reference
1-Benzyl-4,4-dimethyl-1,4-azasilinane CDCl₃7.29−7.23 (m, 5H, Ar-H), 3.51 (s, 2H, N-CH₂-Ar), 2.65−2.62 (m, 4H, N-CH₂-ring), 0.72−0.69 (m, 4H, Si-CH₂-ring), -0.01 (s, 6H, Si-(CH₃)₂) acs.org
1-Benzyl-4,4-dimethyl-1,4-azasilinane CDCl₃7.23-7.35 (m, 5H, Ar-H), 3.66 (s, 2H, N-CH₂-Ar), 2.68 (t, J=6.3 Hz, 4H, N-CH₂-ring), 0.75 (t, J=6.3 Hz, 4H, Si-CH₂-ring), 0.04 (s, 6H, Si-(CH₃)₂) google.com
1-((1-(4-Fluorophenyl)-2-methyl-5-(p-tolyl)-1H-pyrrol-3-yl)methyl)-4,4-dimethyl-1,4-azasilinane CDCl₃7.16-7.05 (m, 6H, Ar-H), 6.97 (d, J=8.2 Hz, 2H, Ar-H), 6.40 (s, 1H, Pyrrole-H), 3.56 (s, 2H, N-CH₂-Pyrrole), 2.84 (m, 4H, N-CH₂-ring), 2.45 (s, 3H, Ar-CH₃), 2.08 (s, 3H, Pyrrole-CH₃), 0.87 (t, J=5.6 Hz, 4H, Si-CH₂-ring), 0.09 (s, 6H, Si-(CH₃)₂) google.com
This compound hydrochloride N/AConsistent with structure chemscene.com
Silicon-29 Nuclear Magnetic Resonance (29Si NMR) in Conformational Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. scm.com These methods are complementary and provide a detailed fingerprint of the functional groups and skeletal structure of this compound. researchgate.netuc.pt

Infrared (IR) Spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment. scm.com The IR spectrum of this compound is expected to show characteristic absorption bands. Key expected vibrations include:

N-H Stretching: A moderate to weak band in the 3300-3500 cm⁻¹ region for the parent compound. This band is absent in N-substituted derivatives.

C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region from the methyl and methylene groups.

CH₂ Bending (Scissoring): A characteristic absorption around 1450-1470 cm⁻¹.

Si-C Stretching: Bands associated with Si-CH₃ and Si-CH₂ stretching vibrations typically appear in the fingerprint region, often below 850 cm⁻¹.

Ring Vibrations: Complex patterns in the fingerprint region (below 1500 cm⁻¹) corresponding to the stretching and bending of the azasilinane ring skeleton.

Raman Spectroscopy involves the inelastic scattering of monochromatic light. scm.com Vibrations that cause a change in the polarizability of the molecule are Raman-active. scm.com Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving heavier atoms, which may be weak in the IR spectrum. For this compound, Raman spectra would be valuable for identifying:

Symmetric Si-C₂ Stretching: A strong, polarized band characteristic of the symmetric stretch of the Si(CH₃)₂ group.

Skeletal Deformations: Low-frequency modes corresponding to the deformation of the heterocyclic ring.

In conformational studies of related sila(hetero)cyclohexanes, temperature-dependent Raman spectroscopy has been used alongside other techniques to identify bands specific to different conformers. nih.govuc.pt

Table 4: Selected Vibrational Modes for this compound

Vibrational Mode Typical IR Frequency Range (cm⁻¹) Typical Raman Frequency Range (cm⁻¹) Notes
ν(N-H) 3300 - 3500 Weak Present only in the parent compound.
ν(C-H) 2850 - 3000 2850 - 3000 Strong in both IR and Raman.
δ(CH₂) ~1460 ~1460 Methylene scissoring.
ν(Si-C) 600 - 850 600 - 850 Often stronger and more distinct in Raman spectra.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unequivocal confirmation of the elemental composition of this compound and its derivatives. Unlike low-resolution mass spectrometry, which provides nominal integer masses, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places).

This precision allows for the calculation of a unique elemental formula. For this compound (C₆H₁₅NSi), the exact mass of the molecular ion ([M]⁺) or, more commonly, the protonated molecule ([M+H]⁺) can be calculated based on the precise masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ²⁸Si). The experimentally measured m/z value is then compared to the calculated value. A match within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the proposed molecular formula. uni.lu This technique is critical for distinguishing between isomers and compounds with the same nominal mass but different elemental compositions. HRMS data is frequently reported in the characterization of new organosilicon compounds. researchgate.netresearchgate.net

Table 5: HRMS Data for the Parent Compound this compound

Ion Species Molecular Formula Calculated Exact Mass (Da) Observed Mass (Da)
[M+H]⁺ C₆H₁₆NSi⁺ 130.10466 Typically reported within ±0.003 Da of calculated value.
[M+Na]⁺ C₆H₁₅NNaSi⁺ 152.08660 Typically reported within ±0.003 Da of calculated value.

Data derived from PubChem entry for this compound. uni.lu

Gas Electron Diffraction (GED) for Gas-Phase Structure Determination

Gas Electron Diffraction (GED) is a primary technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions present in the solid or liquid state. rsc.orgchemrxiv.org The method involves scattering a high-energy beam of electrons off a gaseous sample and analyzing the resulting diffraction pattern. chemrxiv.org This pattern contains information about the distances between all pairs of atoms in the molecule.

For this compound, GED studies would provide crucial data on its gas-phase conformation and key structural parameters. Such studies on related silacyclohexanes and azasilinanes have revealed important structural features. nih.govacs.orgamazonaws.com A GED analysis can determine:

Ring Conformation: It can establish whether the molecule adopts a chair, boat, or twist-boat conformation. For six-membered rings like this, a chair conformation is typically most stable.

Bond Lengths: Precise values for Si-C, Si-N (in N-unsubstituted cases, this is an intramolecular distance), C-C, C-N, N-H, and C-H bond lengths.

Bond Angles: Key angles such as ∠C-Si-C, ∠Si-C-C, ∠C-C-N, and ∠C-N-C, which define the puckering of the ring.

Dihedral Angles: Torsional angles that quantitatively describe the ring's conformation.

Conformational Equilibria: In cases where more than one conformer is present in the gas phase at the experimental temperature, GED can often quantify the relative abundance of each species. acs.org

The experimental data from GED is typically analyzed in conjunction with high-level quantum chemical calculations to produce a refined molecular model. nih.govacs.org

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a detailed electron density map is generated, from which the precise positions of all atoms (except usually hydrogen) can be determined with very high accuracy.

For this compound, crystallographic studies are typically performed on stable, crystalline derivatives, such as its hydrochloride salt or N-substituted analogs like 4,4-dimethyl-1-(trifluoromethylsulfonyl)-1,4-azasilinane. mdpi.comvulcanchem.com These analyses provide unambiguous proof of:

Molecular Conformation: The solid-state conformation of the azasilinane ring is directly visualized. X-ray studies of related compounds have confirmed a chair-like conformation. mdpi.comvulcanchem.com

Bond Lengths and Angles: Highly precise measurements of all bond distances and angles in the crystal lattice. For example, Si-N bond lengths in related structures have been determined to be in the range of 1.76–1.81 Å.

Intermolecular Interactions: It reveals how molecules pack in the crystal, showing details of hydrogen bonding (e.g., involving the N-H proton and a chloride anion in the hydrochloride salt) and other van der Waals interactions that stabilize the crystal lattice.

Stereochemistry: The relative and absolute stereochemistry of chiral centers can be determined.

The structural parameters obtained from X-ray crystallography serve as a crucial benchmark for comparison with gas-phase structures from GED and with the results of theoretical calculations. mdpi.com

Table 7: Structural Information from X-ray Crystallography of Azasilinane Derivatives

Structural Feature Finding Reference
Ring Conformation Chair-like conformation observed in the solid state. mdpi.comvulcanchem.com
N-atom Geometry (in N-triflyl derivative) Planar geometry at the nitrogen atom due to the electron-withdrawing triflyl group. mdpi.com
Si-N Bond Length Determined to be between 1.76 and 1.81 Å in related compounds.

Computational Chemistry Investigations of 4,4 Dimethyl 1,4 Azasilinane

Quantum Chemical Calculations

Quantum chemical calculations have proven to be an invaluable tool in elucidating the structural and energetic properties of 4,4-dimethyl-1,4-azasilinane and its derivatives. These computational methods provide detailed insights at the molecular level that complement experimental findings.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the molecular geometry and electronic properties of chemical systems. DFT calculations, often employing hybrid functionals like B3LYP, have been instrumental in determining the optimized geometries of azasilinane rings. researchgate.netredalyc.orgsemanticscholar.org

For instance, in studies of related silacyclohexane (B14727737) systems, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set have been shown to accurately reproduce experimental geometries obtained from X-ray crystallography. researchgate.net These calculations predict a chair conformation for the six-membered ring, which is often flattened in the region of the silicon atom and more puckered at the opposing carbon atom compared to cyclohexane (B81311). researchgate.net The introduction of substituents on the ring can influence the finer details of the geometry, such as bond lengths and angles, which are well-captured by DFT methods. semanticscholar.org

The electronic structure, including the distribution of electron density and the nature of frontier molecular orbitals (HOMO and LUMO), is also a key output of DFT calculations. semanticscholar.org This information is crucial for understanding the reactivity and intermolecular interactions of the molecule.

Møller-Plesset Perturbation Theory (MP2) Calculations for Energetic Refinement

To obtain more accurate energetic information, Møller-Plesset second-order perturbation theory (MP2) is often employed. researchgate.netsemanticscholar.orgmdpi.com MP2 calculations, which account for electron correlation to a greater extent than standard DFT functionals, are particularly useful for refining the relative energies of different conformers and the heights of energy barriers. researchgate.netsemanticscholar.org

In comparative studies of azasilinane and related heterocyclic systems, MP2 calculations have been used alongside DFT to provide a more robust understanding of the conformational energetics. researchgate.netsemanticscholar.org For example, the energy differences between chair, twist-boat, and boat conformations, as well as the transition states connecting them, can be more reliably predicted with MP2 theory. researchgate.net These calculations often serve as a benchmark for assessing the performance of various DFT functionals. mdpi.com

Modeling of Conformational Energy Landscapes and Ring Inversion Barriers

The conformational flexibility of the 1,4-azasilinane ring is a critical aspect of its chemistry. Computational modeling allows for the detailed exploration of the potential energy surface, revealing the stable conformers and the pathways for their interconversion.

The six-membered azasilinane ring typically adopts a chair conformation as its lowest energy state. researchgate.net However, other conformations, such as the twist-boat and boat, are also present on the conformational energy landscape. researchgate.net Computational methods like DFT and MP2 can be used to calculate the relative energies of these conformers. researchgate.net For silacyclohexane, a related parent compound, MP2 calculations with triple-zeta basis sets (TZVP and TZVPP) have placed the twist-C2, twist-C1, and boat conformations at 3.76, 4.80, and 5.47 kcal/mol higher in energy than the chair conformation, respectively. researchgate.net

A key parameter derived from these studies is the barrier to ring inversion, which is the energy required for the chair-to-chair interconversion. This process typically proceeds through higher-energy twist and boat conformations. researchgate.net For N-substituted 2,2-dimethyl-1,4,2-oxazasilinanes, a related class of compounds, the ring inversion barriers have been determined both experimentally through dynamic NMR spectroscopy and computationally using DFT and MP2 methods. researchgate.net These studies show that the nature of the substituent on the nitrogen atom can significantly influence the inversion barrier. mdpi.com

Table 1: Calculated Conformational Data for a Related Silacyclohexane

ConformationRelative Energy (kcal/mol) - MP2
Chair0.00
Twist-C23.76
Twist-C14.80
Boat5.47

Data sourced from studies on silacyclohexane, a structurally related compound. researchgate.net

Theoretical Analysis of Bonding Characteristics and Electronic Interactions within the Azasilinane Ring

Theoretical methods provide a deep understanding of the bonding within the this compound ring. The presence of both nitrogen and silicon atoms in the ring leads to interesting electronic effects.

The analysis of charge distribution reveals the polarity of the bonds within the ring. The silicon atom, being more electropositive than carbon, and the nitrogen atom, being more electronegative, create significant bond dipoles. This charge distribution can be quantified using methods like Mulliken population analysis or by examining the electrostatic potential mapped onto the electron density surface. semanticscholar.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and provide a more detailed interpretation of the spectra.

For this compound and its derivatives, DFT calculations can be used to predict nuclear magnetic resonance (NMR) chemical shifts and spin-spin coupling constants. sharif.edu By calculating these parameters for different possible conformers, it is often possible to assign the signals in the experimental NMR spectra and determine the predominant conformation in solution. For instance, in a study of gemcitabine, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute NMR parameters for different conformers, which helped in identifying the most stable form. sharif.edu

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. redalyc.org The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can aid in the assignment of the experimental vibrational bands. This allows for a detailed correlation between specific molecular vibrations and the observed spectral features.

Advanced Applications in Chemical Synthesis and Molecular Design

Bioisosteric Replacement Strategies Employing the Azasilinane Moiety (e.g., "Silicon Switch" concept)

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry, allowing for the modification of a lead compound to enhance its biological and physical properties without altering its fundamental structure. acs.org The "silicon switch" approach, which involves the substitution of a carbon atom with a silicon atom, has gained considerable traction. acs.orgnih.govnih.gov This substitution can lead to improved efficacy, selectivity, and better physicochemical properties in drug candidates. nih.gov

The rationale behind the silicon switch lies in the similar, yet distinct, properties of silicon and carbon. Both are tetravalent and can form tetrahedral compounds, but silicon has a larger covalent radius, longer C-Si bonds, and lower electronegativity. nih.gov These differences can profoundly influence a molecule's size, shape, electronic distribution, and lipophilicity. nih.gov

Similarly, in the development of antitubercular agents, the replacement of a 4,4-dimethylpiperidinyl group with a 4,4-dimethyl-1,4-azasilinane group resulted in a significant increase in activity against the Mycobacterium tuberculosis strain H37Rv. nih.gov This underscores the potential of the silicon switch approach to fine-tune the pharmacological profiles of therapeutic agents.

Role as a Versatile Building Block in Complex Chemical Synthesis

Beyond its use in bioisosteric replacement, this compound hydrochloride has proven to be a versatile building block in the synthesis of complex chemical structures. acs.orgnih.gov Its bifunctional nature, possessing both a reactive secondary amine and a stable silane (B1218182) core, allows for its incorporation into a wide array of molecular architectures through various chemical reactions.

A common application involves amide coupling reactions. For example, it has been coupled with a diverse range of carboxylic acids using reagents like EDC·HCl and HOBt to create extensive libraries of amides for screening purposes, such as in the development of novel mosquito repellents. acs.orgnih.gov This approach has also been utilized in the synthesis of potential antifungal compounds, where this compound was reacted with substituted propanoic acids. google.com

Furthermore, the azasilinane ring can participate in reductive amination and Mannich reactions, expanding its synthetic utility. In the pursuit of new antitubercular agents targeting the MmpL3 protein, this compound hydrochloride was used in reductive amination reactions to generate a series of pyridine-2-methylamine derivatives. nih.gov Similarly, Mannich condensation of pyrrole (B145914) derivatives with formaldehyde (B43269) and this compound has been employed to synthesize novel silicon-containing pyrrole compounds with potential antimycobacterial activity. google.com

The following table showcases a selection of complex molecules synthesized using this compound as a key building block, illustrating the diversity of structures that can be accessed.

Product Compound NameStarting MaterialsReaction TypePotential Application
(4,4-Dimethyl-1,4-azasilinan-1-yl)(m-tolyl)methanoneThis compound hydrochloride, m-toluic acidAmide CouplingInsect Repellent nih.gov
3-(4-tert-butylphenyl)-1-(4,4-dimethyl-1,4-azasilinan-1-yl)-2-methylpropan-1-one3-(4-tert-butyl)phenyl-2-methylpropanoic acid, this compoundAmide CouplingAntifungal google.com
Pyridine-2-methylamine derivative (Compound 21)Methyl 4-(4-isopropylphenyl)picolinate, this compound hydrochlorideReductive AminationAntitubercular nih.gov
Silicon-incorporated pyrrole (Compound 9)Pyrrole derivative, formaldehyde, this compoundMannich CondensationAntimycobacterial google.com
1-Benzyl-4,4-dimethyl-1,4-azasilinane (B8378843)1-Benzyl-3-chloropropylamine, chlorodimethylsilaneNucleophilic SubstitutionSynthetic Intermediate vulcanchem.com
(4,4-Dimethyl-1,4-azasilinan-1-yl)(pyrazin-2-yl)methanoneThis compound hydrochloride, pyrazin-2-carboxylic acidAmide CouplingInsect Repellent acs.org

Development of Novel Functional Materials and Reagents through Azasilinane Incorporation

The incorporation of the this compound moiety is not limited to the synthesis of discrete molecules for biological applications; it also holds promise for the development of novel functional materials and reagents. The introduction of a silicon-nitrogen heterocycle can impart unique properties to polymers and other materials.

While direct examples focusing solely on this compound in materials science are still emerging, the broader field of organosilicon chemistry provides a strong precedent. Organosilicon compounds are known for their thermal stability, chemical resistance, and unique optoelectronic properties. The principles of using chemical building blocks to create materials with specific functions are well-established. illinois.edusigmaaldrich.com

The synthesis of silylated N-heterocycles through reactions like oxidative sulfamidation of vinyl silanes points to the potential for creating diverse, functionalized molecules that could serve as monomers or additives in materials science. doi.org For example, the reaction of dimethyl(divinyl)silane with arenesulfonamides can lead to the formation of 1,4-azasilinanes, demonstrating a pathway to silicon-containing heterocyclic structures that could be further elaborated into polymeric materials or functional reagents. doi.org

The development of reagents based on the azasilinane scaffold is another area of interest. The stability and reactivity of this ring system could be harnessed to create new catalysts or derivatizing agents for chemical synthesis. The ability to readily synthesize a variety of derivatives from this compound hydrochloride makes it an attractive platform for exploring such applications. acs.orgnih.govgoogle.com

Future Research Directions and Perspectives in 4,4 Dimethyl 1,4 Azasilinane Chemistry

Exploration of Asymmetric Synthesis Routes for Chiral Azasilinane Derivatives

The development of asymmetric synthesis routes to access chiral azasilinane derivatives is a burgeoning area of research. The introduction of chirality into the azasilinane scaffold can lead to novel structures with potential applications in stereoselective synthesis and medicinal chemistry. Research in this area is focusing on several promising strategies.

One approach involves the use of chiral starting materials. For instance, the synthesis of chiral N-protected α-amino acid-derived 1,2,4-oxadiazoles showcases a method that could be adapted for azasilinanes. organic-chemistry.org This strategy relies on the inherent chirality of amino acids to induce stereoselectivity. Similarly, the synthesis of Si-chiral 1,3-oxasilinanes demonstrates the feasibility of creating stereogenic silicon centers, a key feature for developing chiral azasilinanes. researchgate.net The exploitation of asymmetry at the silicon atom is a particularly challenging yet rewarding goal in stereoselective synthesis. researchgate.net

Another avenue of exploration is the use of chiral catalysts to induce enantioselectivity in the formation of the azasilinane ring. Organocatalysis, for example, has been successfully employed in the asymmetric [4+2] cycloaddition reactions to construct chiral spirocyclic scaffolds containing 1,2-oxazinane (B1295428) and hexahydropyridazine (B1330357) rings. nih.gov Such methodologies could potentially be adapted for the synthesis of chiral azasilinanes.

Future work will likely focus on expanding the library of chiral azasilinane derivatives and exploring their applications as chiral building blocks in the synthesis of complex molecules.

Chiral Synthesis ApproachDescriptionPotential Application for Azasilinanes
Chiral Pool SynthesisUtilization of readily available chiral starting materials (e.g., amino acids) to introduce stereocenters.Synthesis of enantioenriched azasilinane derivatives with defined stereochemistry at carbon or nitrogen.
Asymmetric CatalysisEmployment of chiral catalysts (e.g., organocatalysts, transition metal complexes) to control the stereochemical outcome of ring-forming reactions.Enantioselective synthesis of the azasilinane core from achiral precursors.
Si-Chiral SynthesisDevelopment of methods to create and control stereogenic silicon centers within the azasilinane ring.Access to a unique class of chiral ligands and building blocks with a stereocenter at the silicon atom.

Investigation of Catalytic Applications of Azasilinane-Based Ligands

The unique structural and electronic properties of 4,4-Dimethyl-1,4-azasilinane make it an attractive scaffold for the development of novel ligands for catalysis. The presence of both a Lewis basic nitrogen atom and a potentially tunable silicon center allows for diverse coordination modes and electronic effects.

Research has already shown that azasilinane frameworks can act as precursors for ligands in catalytic reductions and asymmetric transformations. A notable example is the use of Current time information in Bangalore, IN.mdpi.comazasilinane frameworks in the preparation of "constrained-geometry" titanium complexes for ethylene/1-octene copolymerization. mdpi.com These catalysts exhibit promising activity, highlighting the potential of azasilinane-based ligands in polymerization reactions.

Furthermore, derivatives of this compound have been investigated as ligands in rhodium-catalyzed asymmetric 1,4-addition reactions, demonstrating their utility in enantioselective carbon-carbon bond formation. researchgate.net The modular nature of the azasilinane scaffold allows for the synthesis of a variety of ligands with different steric and electronic properties, which is crucial for optimizing catalytic performance. The development of metal-ligand cooperative catalysis, where the ligand actively participates in the reaction mechanism, is another exciting direction for azasilinane-based systems. rsc.orgmdpi.com

Future investigations will likely focus on the design and synthesis of new chiral and achiral azasilinane-based ligands and their application in a broader range of catalytic transformations, including cross-coupling reactions, hydrogenations, and C-H functionalization.

Catalytic ApplicationAzasilinane-Based SystemKey Findings
Olefin Polymerization"Constrained-geometry" titanium complexes with Current time information in Bangalore, IN.mdpi.comazasilinane frameworksActive catalysts for ethylene/1-octene copolymerization. mdpi.comdntb.gov.ua
Asymmetric CatalysisRhodium complexes with chiral azasilinane-derived ligandsEffective in asymmetric 1,4-addition reactions. researchgate.net
Antitubercular AgentsPyridine-2-methylamine derivatives incorporating a this compound moietyShowed significant antitubercular activity, suggesting potential as scaffolds in medicinal chemistry. nih.gov

Advanced Mechanistic Studies of Reactions Involving the Azasilinane System

A thorough understanding of the reaction mechanisms involving the this compound system is crucial for its rational application and the design of new reactions. Advanced mechanistic studies are being employed to elucidate the conformational behavior and reactivity of this heterocyclic system.

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for studying the conformational dynamics of azasilinanes. For instance, studies on 1,3-dimethyl-3-phenyl-1,3-azasilinane have revealed the existence of chair conformers and allowed for the determination of the barrier to ring inversion. researchgate.netsemanticscholar.org These studies provide fundamental insights into the flexibility and preferred conformations of the azasilinane ring, which can influence its reactivity and the stereochemical outcome of reactions.

Computational methods, such as Density Functional Theory (DFT), are being used in conjunction with experimental techniques to provide a more detailed picture of the potential energy surface and transition states of reactions involving azasilinanes. researchgate.net These calculations can help to rationalize observed reactivities and predict the feasibility of new transformations.

Future mechanistic studies will likely focus on more complex reactions involving azasilinanes, such as their role in catalytic cycles and their interactions with biological targets. Understanding the fundamental steps of these processes, including bond activation, intermediate formation, and product release, will be key to optimizing existing applications and discovering new ones. masterorganicchemistry.comwikipedia.orgyoutube.com

Computational Design and Predictive Modeling of Novel Azasilinane Architectures

Computational chemistry is playing an increasingly important role in the design and discovery of new molecules with desired properties. In the context of this compound, computational design and predictive modeling offer a powerful approach to explore the vast chemical space of its derivatives and identify promising candidates for specific applications.

Predictive modeling techniques, often employing machine learning algorithms, can be used to forecast the properties and activities of novel azasilinane architectures. qlik.cominvestopedia.com For example, by training models on existing data, it may be possible to predict the catalytic performance of new azasilinane-based ligands or the biological activity of drug candidates incorporating the azasilinane scaffold. nih.govcas.org This in silico screening can significantly accelerate the discovery process by prioritizing the synthesis of the most promising compounds.

DFT calculations are also being used to design new azasilinane architectures with specific electronic and steric properties. researchgate.net For example, by computationally modeling the effect of different substituents on the azasilinane ring, researchers can rationally design ligands with tailored properties for a particular catalytic application. This approach has been successfully used in the design of other catalyst systems. nih.gov

The future of this field will likely involve the development of more sophisticated predictive models that can handle larger datasets and provide more accurate predictions. mdpi.com The integration of computational design with automated synthesis and high-throughput screening could create a powerful platform for the rapid discovery of new and improved azasilinane-based materials and catalysts.

Computational ApproachApplication in Azasilinane ChemistryExpected Outcome
Density Functional Theory (DFT)Calculation of molecular structures, conformational energies, and reaction pathways. researchgate.netRational design of new azasilinane derivatives with desired properties.
Machine Learning / Predictive ModelingForecasting catalytic activity, biological properties, and reaction outcomes. qlik.cominvestopedia.comAccelerated discovery of novel azasilinane-based catalysts and therapeutic agents.
Knowledge GraphsIntegrating diverse data sources to model complex relationships between structure, properties, and function. cas.orgUncovering new drug-target interactions and designing more sophisticated predictive models.

Q & A

Q. What are the common synthetic routes for preparing 4,4-Dimethyl-1,4-azasilinane?

  • Methodological Answer : The synthesis of this compound (CAS: 130596-59-7) often involves acid-amine coupling reactions. A key intermediate, this compound hydrochloride (compound 3), is prepared using literature methods (e.g., WO 2013/054275 A1). For example:
  • Oxidation Route : 1-Benzyl-4,4-dimethyl-1,4-azasilinane (compound 2) is oxidized with potassium permanganate (KMnO₄) in dichloromethane (DCM) under reflux to yield (4,4-Dimethyl-1,4-azasilinan-1-yl)(phenyl)methanone (compound 4) with a 54% yield after column chromatography .

  • Coupling Reagents : Substituted carboxylic acids react with compound 3 using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and Hydroxybenzotriazole (HOBt) in the presence of an organic base (e.g., DIPEA) to form cyclic aza-sila derivatives .

    • Data Table :
Compound SynthesizedReagents/ConditionsYield (%)Reference
Compound 4KMnO₄, DCM, reflux54
Compound 19Pd/C, H₂, ethanol90

Q. How is this compound characterized in analytical chemistry?

  • Methodological Answer : Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) and high-resolution mass spectrometry (HRMS). For example:
  • NMR : Silicon-containing protons in the azasilinane ring show distinct shifts in ¹H NMR (δ ~3.2–3.5 ppm for N–CH₂–Si groups).
  • HRMS : Confirms molecular weight (129.28 g/mol for C₆H₁₅NSi) .
    Purity is assessed via HPLC or GC-MS, with commercial samples typically ≥97% purity .

Advanced Research Questions

Q. How is this compound utilized in synthesizing bioactive compounds?

  • Methodological Answer : The compound serves as a silicon-containing scaffold in drug discovery. Key applications include:
  • Antitubercular Agents : Piperine silicon analogues (e.g., compounds 8–9) are synthesized via coupling with carboxylic acids (e.g., 3,4-dichlorophenyl derivatives) using EDC·HCl/HOBt. These exhibit growth inhibition against Mycobacterium tuberculosis H37Rv (MIC: 12.5–25 µg/mL) .

  • Insect Repellents : Cyclic aza-sila compounds (e.g., compound 19) are synthesized via hydrogenation of enone intermediates (e.g., compound 8) using Pd/C under H₂ .

    • Data Table :
BioactivityTargetMIC/EC₅₀ (µg/mL)Reference
AntitubercularM. tuberculosis12.5–25
Insect RepellencyMosquito speciesNot quantified

Q. What challenges arise in optimizing coupling reactions involving this compound?

  • Methodological Answer : Key challenges include:
  • Silicon Reactivity : The Si–N bond may hydrolyze under aqueous conditions, requiring anhydrous reaction setups .

  • Steric Hindrance : Bulky substituents on the carboxylic acid (e.g., 2,5-dichlorophenyl) reduce coupling efficiency, necessitating excess reagents (e.g., 1.5 eq EDC·HCl) .

  • Purification : Siloxane byproducts complicate column chromatography; alternatives like preparative TLC or recrystallization may improve yields .

    • Experimental Optimization :
  • Temperature : Reactions are conducted at 0°C initially, then warmed to room temperature to minimize side reactions .

  • Catalyst Loading : 10% Pd/C is optimal for hydrogenation steps (e.g., compound 19 synthesis) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Safety measures include:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during reflux or distillation .
  • Waste Disposal : Collect silane-containing waste separately for professional treatment to prevent environmental contamination .

Data Analysis and Reporting Guidelines

  • Statistical Methods : Use ANOVA or Student’s t-test to compare biological activity data (e.g., MIC values) .
  • Data Presentation : Include raw NMR/HRMS spectra in appendices, with processed data (e.g., coupling constants) in the main text .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.